3-(Ethanesulfonyl)aniline
Overview
Description
3-(Ethanesulfonyl)aniline is an organic compound with the molecular formula C8H11NO2S. It is characterized by the presence of an aniline group substituted with an ethanesulfonyl group at the meta position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the reaction of aniline with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Ethanesulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitroaniline or halogenated aniline derivatives.
Scientific Research Applications
3-(Ethanesulfonyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Ethanesulfonyl)aniline involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aniline ring. This can affect the compound’s ability to participate in chemical reactions and interact with biological molecules. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfonyl)aniline: Similar structure but with a methyl group instead of an ethyl group.
4-(Ethanesulfonyl)aniline: The sulfonyl group is at the para position instead of the meta position.
2-(Ethanesulfonyl)aniline: The sulfonyl group is at the ortho position instead of the meta position.
Uniqueness
3-(Ethanesulfonyl)aniline is unique due to the specific positioning of the ethanesulfonyl group at the meta position, which can influence its chemical reactivity and interactions differently compared to its ortho and para counterparts. This unique positioning can lead to distinct properties and applications in various fields .
Properties
IUPAC Name |
3-ethylsulfonylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-12(10,11)8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIQLGLOYPISKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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